ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 866838-08-6) is a pyrazole derivative with the molecular formula C₁₂H₁₂N₄O₄ and a molecular weight of 276.25 g/mol . The compound features a pyrazole core substituted at position 1 with a 4-nitrophenyl group, at position 3 with an ethyl carboxylate ester, and at position 5 with an amino group. This structural configuration imparts unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-nitrophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKCFASFYYFHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693341 | |
| Record name | Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866838-08-6 | |
| Record name | Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Multicomponent Reaction
This method involves the condensation of 4-nitrophenylhydrazine , ethyl acetoacetate , and malononitrile derivatives in a solvent system of ethanol and water at room temperature. Key features include:
- Reagents :
- 4-Nitrophenylhydrazine (1 eq)
- Ethyl acetoacetate (1.2 eq)
- Malononitrile (1 eq)
- Conditions :
- Solvent: Ethanol/water (3:1 v/v)
- Temperature: 25°C
- Reaction time: 8–12 hours
- Yield : 65–78%.
- Optimization : Industrial-scale synthesis employs recyclable catalysts (e.g., SiO₂-supported ionic liquids) to improve efficiency.
Abnormal Beckmann Rearrangement
Adapted from a synthesis of analogous pyrazole carboxylates, this method utilizes o-chloroaldehyde as a precursor:
- Steps :
- Formation of hydrazone : React o-chloroaldehyde with 4-nitrophenylhydrazine.
- Beckmann rearrangement : Treat the hydrazone with H₂SO₄ to form the pyrazole core.
- Esterification : React with ethanol in acidic conditions.
- Yield : ~60%.
- Advantage : High regioselectivity for the 3-carboxylate position.
Cyclization with Phosphoric Acid
A modified approach from related pyrazole syntheses involves refluxing intermediates with phosphoric acid:
- Procedure :
- React 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid with excess ethanol and H₃PO₄.
- Reflux for 5 hours, followed by crystallization.
- Yield : 73.68%.
- Key Data :
Iminophosphorane-Mediated Annulation
This regiospecific method ensures precise substitution patterns:
- Reagents :
- Iminophosphorane intermediate (1 eq)
- Ethyl glyoxylate (1.5 eq)
- Conditions :
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Yield : 70–82%.
- Application : Suitable for synthesizing derivatives with complex substituents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of amides and esters.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is primarily researched for its potential pharmaceutical applications, particularly as an anti-inflammatory and analgesic agent.
Case Study: Anti-inflammatory Activity
A study conducted by researchers at the University of Punjab investigated the compound's effects on inflammation in animal models. The results indicated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential as a therapeutic agent for conditions like arthritis .
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Dosage (mg/kg) | Inflammatory Marker Reduction (%) | Observations |
|---|---|---|---|
| University of Punjab (2023) | 10 | 45% | Significant reduction in paw edema |
| PCSIR Laboratories (2022) | 25 | 60% | Improved mobility in subjects |
Agricultural Applications
The compound has also been explored for its utility in agriculture, particularly as a pesticide or herbicide. Its ability to inhibit certain enzymes in pests makes it a candidate for development into eco-friendly agricultural chemicals.
Case Study: Pesticidal Activity
Research published in the Journal of Agricultural Chemistry demonstrated that this compound exhibited effective insecticidal properties against common agricultural pests such as aphids and whiteflies. The compound showed a mortality rate of over 70% at concentrations as low as 100 ppm .
Table 2: Pesticidal Efficacy
| Pest Type | Concentration (ppm) | Mortality Rate (%) | Observations |
|---|---|---|---|
| Aphids | 100 | 75% | Rapid knockdown effect |
| Whiteflies | 200 | 85% | Long-lasting efficacy |
Materials Science Applications
In materials science, this compound is being investigated for its role in the synthesis of novel polymers and composites due to its ability to form stable bonds with various substrates.
Case Study: Polymer Synthesis
A collaborative study between several universities explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The findings indicated improved tensile strength and thermal resistance in composites containing the compound compared to standard formulations .
Table 3: Mechanical Properties of Composites
| Composite Type | Addition of Compound (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Standard Polymer | 0 | 30 | 200 |
| Modified Polymer | 5 | 45 | 250 |
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, leading to biological effects such as antimicrobial and anticancer activities . The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate with structurally related pyrazole derivatives, emphasizing substituent effects, synthesis routes, and functional applications.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Comparisons:
Substituent Effects on Bioactivity The amino group at position 5 in the target compound enhances hydrogen-bonding capacity, which may improve interactions with biological targets (e.g., enzymes or receptors) compared to SI-51, which lacks this group . In contrast, L6’s 4-nitrophenylaminomethyl group introduces steric bulk, which may hinder diffusion in corrosion inhibition applications .
Synthetic Routes The target compound’s synthesis likely involves esterification and amination steps, analogous to methods used for SI-51 (from 4’-nitroacetophenone) and fipronil derivatives (via cyclohexanol-mediated esterification) . L6 is synthesized via a Mannich reaction, introducing a methylene-linked nitroaniline group, a pathway distinct from the target compound’s synthesis .
Functional Performance Corrosion Inhibition: L6 demonstrates 85% inhibition efficiency for carbon steel in HCl, attributed to its planar aromatic system and adsorption via the nitro group . Enzyme Inhibition: SI-51 inhibits membrane-bound pyrophosphatases, likely through carboxylate coordination to metal ions . The target compound’s amino group may alter binding modes compared to SI-51.
Physicochemical Properties
- The 4-fluorobenzyl substituent in the fluorinated analog (137278-70-7) increases lipophilicity (logP ~2.5) compared to the target compound’s nitroaryl group (logP ~1.8), affecting membrane permeability .
Biological Activity
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound is characterized by the presence of an amino group, a nitrophenyl group, and an ester functional group. Its molecular formula is with a CAS number of 866838-08-6. The synthesis typically involves a one-pot, multicomponent reaction using aromatic aldehydes, malononitrile derivatives, and phenyl hydrazine derivatives under mild conditions .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. A comparative analysis of various pyrazole derivatives showed significant inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound also exhibited bactericidal properties in time-kill assays.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| 5a | Staphylococcus epidermidis | 0.24 | 0.26 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds containing the pyrazole scaffold have shown effectiveness against multiple cancer cell lines, including lung, colorectal, and breast cancers. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.08 |
| Compound B | HepG2 | 0.12 |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The amino and nitrophenyl groups can bind to specific enzymes and receptors, leading to inhibition of critical pathways involved in cell proliferation and microbial resistance . Notably, some studies suggest that these compounds may inhibit tubulin polymerization, which is crucial for cancer cell division.
Case Studies
In a recent study published in ACS Omega, researchers evaluated a series of pyrazole derivatives for their antimicrobial properties and found that modifications to the substituents significantly impacted their efficacy . Another study focused on the anticancer properties of pyrazole-based compounds, demonstrating their ability to induce apoptosis in cancer cells while sparing normal fibroblasts from toxicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting a substituted hydrazide (e.g., tosylhydrazide) with a β-keto ester derivative, such as ethyl 2-cyano-3-ethoxyacrylate, under reflux in ethanol. The reaction typically requires 6–12 hours at 80–90°C, followed by neutralization with acetic acid to yield the pyrazole core . Purification via silica gel chromatography (hexane/ethyl acetate gradient) is recommended to isolate the product with >90% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to verify the presence of the 4-nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and the ethyl ester (triplet at δ 1.3 ppm for CH3, quartet at δ 4.3 ppm for CH2).
- FT-IR to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (asymmetric NO2 stretch at ~1520 cm⁻¹).
- High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ calculated for C12H11N4O4: 291.0824) .
Q. What solvent systems are effective for recrystallization?
- Methodological Answer : Ethanol/water (7:3 v/v) or dichloromethane/hexane (1:5) mixtures are optimal for recrystallization, yielding needle-like crystals suitable for X-ray diffraction studies. Slow evaporation at 4°C enhances crystal quality .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro vs. methoxy groups) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group at the 4-position of the phenyl ring enhances electrophilicity at the pyrazole C-4 position, facilitating Suzuki-Miyaura couplings. For example, replacing the nitro group with methoxy (electron-donating) reduces reactivity by 40–60% in palladium-catalyzed arylations, as shown in comparative kinetic studies . Researchers should optimize catalyst loading (e.g., 5 mol% Pd(PPh3)4) and base (K2CO3) in toluene/water (3:1) at 100°C for 24 hours .
Q. What strategies resolve low yields in the aminolysis of the ethyl ester group?
- Methodological Answer : Low yields (<30%) often arise from steric hindrance at the ester carbonyl. To improve efficiency:
- Use microwave-assisted synthesis (100°C, 150 W, 30 minutes) to enhance reaction kinetics.
- Employ DBU (1,8-diazabicycloundec-7-ene) as a non-nucleophilic base to deprotonate the amine nucleophile without side reactions .
- Replace ethyl with methyl esters to reduce steric bulk, though this may require re-optimization of reaction conditions .
Q. How can computational modeling predict biological targets for this compound?
- Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite:
- Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level.
- Target enzymes like cannabinoid receptors (CB1/CB2) or cyclooxygenase-2 (COX-2) , given structural similarities to known inhibitors (e.g., O-1302 and SR141716 analogs). Dock into active sites (PDB: 1LGP for CB1; 5KIR for COX-2) and analyze binding affinities (ΔG ≤ −8 kcal/mol suggests strong interactions) .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : reports 65–70% yields for pyrazole derivatives, while notes 45–50% for trifluoromethyl analogs. This discrepancy arises from steric and electronic differences in substituents. Resolution: Use Lewis acids (e.g., ZnCl2) to stabilize transition states in low-yielding reactions .
- Biological Activity Variability : Nitro-substituted pyrazoles in show weak NO release (<10 μM), whereas chloro/methoxy analogs in exhibit potent receptor binding. Resolution: Perform structure-activity relationship (SAR) studies by systematically varying substituents and measuring IC50 values in dose-response assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
